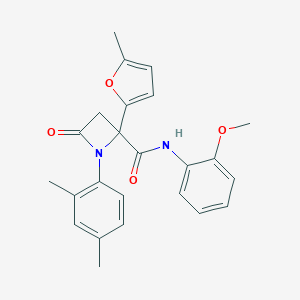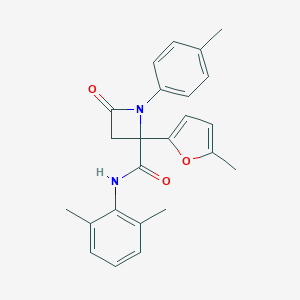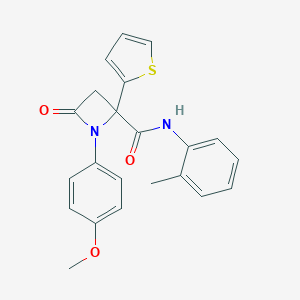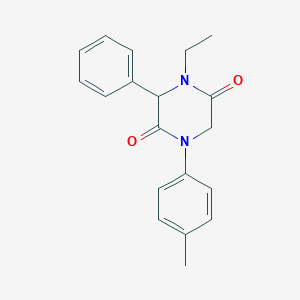
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MPP, and it has been widely used in scientific research due to its unique chemical structure and potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of MPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. MPP has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPP has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. MPP has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological properties. However, MPP also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. Additionally, MPP has not been extensively studied in humans, and its safety profile is not fully understood.
Direcciones Futuras
There are several potential future directions for research on MPP. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of MPP in humans with these conditions. Additionally, MPP's potential use as a diagnostic tool in medical imaging should be further explored. Finally, more research is needed to fully understand the mechanism of action of MPP and its effects on various biochemical and physiological processes in the body.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and benzil with piperazine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain MPP in its pure form. This synthesis method has been widely used in various research studies to produce MPP for further analysis.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. MPP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MPP has been studied for its potential use as a diagnostic tool in medical imaging.
Propiedades
Fórmula molecular |
C24H22N2O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1-(4-methylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H22N2O3/c1-17-8-12-19(13-9-17)25-16-22(27)26(20-6-4-3-5-7-20)23(24(25)28)18-10-14-21(29-2)15-11-18/h3-15,23H,16H2,1-2H3 |
Clave InChI |
INNRMXHGOGPIKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)

![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)






![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)

![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)

